molecular formula C19H13ClN2O7 B4906087 5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate

5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate

Cat. No.: B4906087
M. Wt: 416.8 g/mol
InChI Key: REENLIOMEUXBAA-UHFFFAOYSA-N
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Description

5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate is a complex organic compound with a unique structure that includes a pyrano[2,3-d]pyrimidine core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate typically involves the reaction of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a solvent mixture of water and ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent composition, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrano[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate involves its interaction with specific molecular targets, such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-5,7-diphenylpyrano[2,3-d]pyrimidin-8-ium perchlorate
  • 5,7-Dimethyl-1H,2H,3H-pyrazolo[1,5-a]pyrimidin-8-ium perchlorate
  • 2-Amino-4-hydroxy-5,7-dimethylpyrano[2,3-d]pyrimidin-8-ium perchlorate

Uniqueness

5,7-Diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate is unique due to its specific structural features and its ability to inhibit PARP-1 effectively. This sets it apart from other similar compounds that may not have the same level of efficacy or specificity in targeting PARP-1.

Properties

IUPAC Name

5,7-diphenylpyrano[2,3-d]pyrimidin-1-ium-2,4-dione;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3.ClHO4/c22-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)24-18(16)21-19(23)20-17;2-1(3,4)5/h1-11H,(H,20,22,23);(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REENLIOMEUXBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)[NH+]=C3O2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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